Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester
Description
Systematic IUPAC Nomenclature and Structural Hierarchy
The IUPAC name butyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate systematically defines the compound’s structure through hierarchical prioritization of its heterocyclic core and substituents. The parent heterocycle is oxadiazolo[2,3-c]pyrimidine , a fused bicyclic system comprising:
- A pyrimidine ring (positions 1–4, 6–7) fused to an oxadiazole ring (positions 2, 3, 5).
- The oxadiazole moiety is numbered such that the oxygen atom occupies position 2, with adjacent nitrogen atoms at positions 1 and 3.
Substituents are assigned as follows:
- 3,6-Dihydro-2H-pyridin-1-yl group at position 7 of the pyrimidine ring, introducing a partially unsaturated six-membered nitrogen heterocycle.
- Oxo group at position 2 of the oxadiazole ring, contributing to the system’s electron-deficient character.
- Carbamate functional group at position 5 of the pyrimidine ring, comprising a butyl ester (tert-butyl group) linked via an oxygen atom to the carbonyl group.
The structural hierarchy prioritizes the oxadiazolo-pyrimidine core, followed by substituents in descending order of seniority: oxo > dihydropyridinyl > carbamate.
Molecular Formula and Functional Group Analysis
The molecular formula C₁₅H₁₉N₅O₄ (molecular weight: 333.34 g/mol) reflects the compound’s composition of 15 carbon, 19 hydrogen, 5 nitrogen, and 4 oxygen atoms. Key functional groups include:
| Functional Group | Position | Role |
|---|---|---|
| Oxadiazole ring | Core structure | Imparts rigidity and electron deficiency, influencing reactivity |
| Pyrimidine ring | Fused core | Provides π-conjugation and sites for electrophilic substitution |
| 3,6-Dihydro-2H-pyridinyl | Position 7 | Introduces partial unsaturation and potential for hydrogen bonding |
| Carbamate (butyl ester) | Position 5 | Enhances lipid solubility and serves as a prodrug motif |
The carbamate group (-O(C=O)NH-) is a hybrid of ester and amide functionalities, conferring stability against hydrolysis compared to esters while retaining hydrogen-bonding capacity. The butyl ester (C₄H₉O-) extends the molecule’s hydrophobicity, potentially improving membrane permeability.
Stereochemical Considerations and Tautomeric Forms
The compound lacks chiral centers, as confirmed by its SMILES string (CCCCOC(=O)NC₁=NC(=CC₂=NC(=O)ON₂₁)N₃CCC=CC₃). However, conformational flexibility arises from:
- Rotatable bonds in the butyl chain and carbamate linker.
- Partial unsaturation in the dihydropyridine ring, allowing chair-like or boat-like conformations.
Tautomerism is limited due to the fixed double bonds in the oxadiazole and pyrimidine rings. However, the oxo group at position 2 may exhibit keto-enol tautomerism under basic conditions, though this is disfavored in the solid state.
Comparative Analysis with Related Oxadiazolo-Pyrimidine Derivatives
The structural uniqueness of this compound becomes evident when compared to analogous derivatives:
The [2,3-c] fusion in the target compound positions the oxadiazole oxygen adjacent to the pyrimidine nitrogen, altering electron distribution compared to the [4,5-c] isomer. The dihydropyridinyl group distinguishes it from patent derivatives bearing aryl or alkyl substituents, suggesting divergent biological targets.
Properties
CAS No. |
83395-28-2 |
|---|---|
Molecular Formula |
C15H19N5O4 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
butyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C15H19N5O4/c1-2-3-9-23-14(21)18-13-16-11(19-7-5-4-6-8-19)10-12-17-15(22)24-20(12)13/h4-5,10H,2-3,6-9H2,1H3,(H,16,18,21) |
InChI Key |
ZMVJFDSUHZPPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and oxadiazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Scientific Research Applications
Enzyme Inhibition
Carbamic acid derivatives are known for their role as enzyme inhibitors. For instance, studies have demonstrated that certain carbamic acid esters can act as inhibitors of the N-acyl-amino acid amidohydrolase (NAAA), which is implicated in pain modulation and inflammation. The structure-activity relationship (SAR) studies reveal that modifications in the carbamate structure can enhance inhibitory potency and selectivity against specific enzymes .
Antimicrobial Activity
Research indicates that carbamic acid derivatives exhibit antimicrobial properties. The incorporation of various substituents on the pyrimidine or oxadiazole rings can lead to compounds with enhanced antibacterial and antifungal activities. This makes them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Some studies suggest that carbamic acid esters may possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. Compounds with specific structural features have shown promise in preclinical models for targeting different types of cancer .
Pesticides and Herbicides
The unique chemical structure of carbamic acid derivatives allows them to function as effective pesticides and herbicides. Their ability to inhibit specific enzymes in pests leads to reduced growth or mortality rates. Research is ongoing to optimize these compounds for better efficacy and lower environmental impact .
Plant Growth Regulators
Certain carbamic acid derivatives have been explored as plant growth regulators. These compounds can modulate plant growth responses by influencing hormonal pathways or metabolic processes within plants, potentially leading to increased yield and improved resistance to stress factors .
Polymer Chemistry
Carbamic acid butyl esters are utilized in polymer synthesis, particularly in creating polyurethanes with desirable mechanical properties. Their incorporation into polymer matrices enhances flexibility and thermal stability while maintaining strength .
Coatings and Adhesives
The chemical stability and adhesion properties of carbamic acid derivatives make them suitable for use in coatings and adhesives. Research has shown that these compounds can improve the durability and performance of coatings applied to various substrates .
Summary Table of Applications
| Application Area | Specific Use Case | Mechanism/Benefit |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors | Pain modulation via NAAA inhibition |
| Antimicrobial agents | Targeting bacterial/fungal growth | |
| Anticancer properties | Inducing apoptosis in cancer cells | |
| Agricultural Science | Pesticides | Inhibition of pest growth |
| Plant growth regulators | Modulating hormonal pathways | |
| Material Science | Polymer synthesis | Enhancing flexibility and thermal stability |
| Coatings and adhesives | Improving durability and adhesion |
Mechanism of Action
The mechanism of action of carbamic acid, (7-(3,6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The butyl oxadiazolopyrimidine carbamate belongs to a series of esters derived from the same oxadiazolopyrimidine-carbamic acid scaffold. Key structural analogs include:
Physicochemical Properties
- Solubility: Butyl esters generally exhibit lower water solubility compared to propyl or allyl derivatives due to increased hydrophobicity. For example, the butyl ester’s solubility in acetone is likely superior to its solubility in nonpolar solvents like toluene .
- Stability : The butyl ester’s stability under acidic conditions aligns with carbamate behavior, but its hydrolysis rate in basic media is slower than that of allyl or propargyl esters due to reduced electrophilicity .
Pharmacological and Toxicological Profiles
- Activity : The butyl ester’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies, as seen in related carbamates like URB597 (). In contrast, the propargyl ester’s reactivity could confer insecticidal properties via irreversible enzyme inhibition .
- Toxicity: Carbamates generally show lower acute mammalian toxicity than organophosphates.
Biological Activity
Carbamic acid derivatives, particularly those incorporating complex heterocyclic structures, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Carbamic acid, (7-(3-(6-dihydro-1(2H)-pyridinyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidin-5-yl)-, butyl ester , exploring its pharmacological potential through various studies and data.
Structural Overview
The compound features a carbamate functional group combined with a pyrimidine and oxadiazole framework. This structural complexity is pivotal for its biological interactions and pharmacological properties.
Antimicrobial Properties
Research indicates that carbamate derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit bacterial growth and possess antifungal properties. The presence of the pyridine and oxadiazole moieties enhances their interaction with microbial targets, potentially disrupting essential cellular processes .
Anticancer Activity
Carbamate compounds have also been investigated for their anticancer properties. The unique structural features of carbamates allow them to interact with various molecular targets involved in cancer progression. For example, certain derivatives have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Table 1: Summary of Biological Activities of Similar Carbamate Derivatives
The biological activity of carbamic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many carbamates act as enzyme inhibitors by mimicking natural substrates or cofactors. This is particularly relevant in the context of metabolic enzymes involved in drug metabolism .
- Receptor Modulation : The ability of these compounds to interact with various receptors allows them to modulate signaling pathways critical for cellular function and survival .
- Cell Membrane Permeability : The structural characteristics of carbamates enhance their ability to permeate cell membranes, facilitating better bioavailability and efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of carbamate derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with some compounds achieving MIC values lower than those of standard antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer activity of a specific carbamate derivative against breast cancer cell lines. The compound induced significant apoptosis and cell cycle arrest at G1 phase, highlighting its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic routes and optimization strategies are effective for preparing this compound?
Answer: The compound can be synthesized via cyclocondensation reactions involving heterocyclic precursors. A robust method involves refluxing intermediates (e.g., substituted pyrimidines or oxadiazoles) with chloroacetic acid, aldehydes, and sodium acetate in acetic acid/acetic anhydride (1:1 v/v) under controlled conditions . Key parameters include:
- Catalyst concentration : Sodium acetate (0.5–1.5 g per 0.01 mol substrate) enhances cyclization efficiency .
- Reaction time : 8–12 hours under reflux ensures complete ring closure .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals suitable for structural validation .
Q. Which spectroscopic and crystallographic techniques confirm its structural integrity?
Answer:
- X-ray diffraction (XRD) : Resolves spatial conformation (e.g., puckering of fused rings, dihedral angles between planar groups) . For example, deviations of 0.224 Å from the mean plane in pyrimidine rings indicate boat-like conformations .
- NMR/IR spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylene protons at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) and carbonyl carbons (165–171 ppm) .
- IR : Detects functional groups (e.g., C=O stretches at ~1719 cm⁻¹, CN stretches at ~2219 cm⁻¹) .
Advanced Research Questions
Q. How can molecular docking predict its pharmacological target interactions?
Answer:
- Structure-based virtual screening : Dock the compound into active sites of target proteins (e.g., viral proteases, kinase enzymes) using software like AutoDock Vina. Focus on hydrogen bonding (e.g., pyrimidine-oxadiazole oxygen with catalytic residues) and hydrophobic interactions (butyl ester with nonpolar pockets) .
- Binding energy analysis : Prioritize poses with ΔG < −8 kcal/mol, correlating with high-affinity binding .
- Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays to refine docking parameters.
Q. What methodologies resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Control variables like solvent polarity (DMSO concentration ≤1% v/v) and incubation time to minimize false negatives .
- Purity verification : Use HPLC (C18 column, 254 nm UV detection) with >98% purity thresholds to exclude confounding impurities .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., butyl ester vs. methyl) and evaluate impacts on bioactivity. For example, bulky esters may enhance membrane permeability but reduce solubility .
Q. How can metabolic stability be assessed for this compound?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
